Swertiamarin
Overview
Description
Swertiamarin is a secoiridoid glycoside predominantly found in plants such as Enicostemma littorale and Swertia chirata, which belong to the Gentianaceae family . This compound has garnered significant attention due to its wide range of biological activities, including antidiabetic, anti-inflammatory, antioxidant, and cardioprotective effects . This compound has been traditionally used in various medicinal systems to treat ailments such as diabetes, hypertension, atherosclerosis, arthritis, malaria, and abdominal ulcers .
Mechanism of Action
Swertiamarin, a seco-iridoid glycoside, is predominantly found in plants like Enicostemma littorale and Swertia chirata . It has been reported to exhibit a wide range of biological activities, including antidiabetic, anti-atherosclerotic, anti-inflammatory, and antioxidant effects .
Target of Action
This compound primarily targets LOX (lysyl oxidase), COL5A2 (collagen type V alpha 2 chain), and CTGF (connective tissue growth factor) . These targets play a significant role in idiopathic pulmonary fibrosis (IPF), a chronic progressive disorder .
Mode of Action
This compound interacts with its targets, leading to changes in their activity and function . For instance, it has been found to inhibit 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG CoA reductase), showing significant affinity binding modes . It also reduces the levels of pro-inflammatory cytokines and infiltration of CD4+CD45+ cells into the central nervous system (CNS) .
Biochemical Pathways
This compound affects various signaling pathways. It has been associated with the upregulation of PPAR-gene, P-407-induction, inhibition of HMG-Co A reductase, LDL oxidation, lipid peroxidation markers, and stimulation of antioxidant enzymes . It also interacts with NF-E2-related factor 2 (NRF2), suppressing oxidative stress by inducing the formation of the NRF2-antioxidant response element (ARE) complex .
Pharmacokinetics
This compound is rapidly absorbed into the blood circulation after administration . It has been found to meet all five of Lipinski’s rules for drug-like properties, indicating good absorption and permeability .
Result of Action
The action of this compound leads to various molecular and cellular effects. It reduces ROS and superoxide anion levels, mitigating cellular damage caused by radiation . It also attenuates radiation-induced intestinal injury in mice, as evidenced by longer survival, less weight loss, and a more complete intestinal barrier .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of radiation therapy, preventive administration of this compound can reduce the severity of radiation-induced injuries .
Biochemical Analysis
Biochemical Properties
Swertiamarin exhibits a wide range of biological activities such as antidiabetic, anti-atherosclerotic, anti-inflammatory, and antioxidant effects . These activities are mainly due to its effect on various signaling pathways associated with this compound such as PPAR-gene upregulation, P-407-induction, inhibition of HMG-Co A reductase, LDL oxidation, lipid peroxidation markers, and stimulation of antioxidant enzymes .
Cellular Effects
This compound and its metabolites reported exhibiting a wide range of biological activities . These activities were mainly due to their effect on various signaling pathways associated with this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
In animal models, different dosages of this compound have been used to study its effects . More detailed studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Swertiamarin can be synthesized through various chemical reactions involving its glycan hydroxyl groups. Common synthetic methods include fluorination, esterification, and epoxidation . These reactions typically require specific reagents and conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as Enicostemma littorale and Swertia chirata. High-performance liquid chromatography (HPLC) is a commonly used method for the estimation and purification of this compound from these plant extracts . The mobile phase for HPLC typically consists of methanol and water in a 90:10 ratio, with a retention time of approximately 10.15 minutes .
Chemical Reactions Analysis
Types of Reactions: Swertiamarin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs and derivatives, such as gentianine and erythrocentaurin . These products exhibit a wide range of biological activities and are of significant interest in medicinal chemistry.
Scientific Research Applications
Swertiamarin has been extensively studied for its potential therapeutic applications in various fields, including:
Comparison with Similar Compounds
Swertiamarin shares structural similarities with other secoiridoid glycosides, such as amarogentin and gentiopicroside . this compound is unique in its ability to modulate multiple signaling pathways and exhibit a broad spectrum of biological activities. Similar compounds include:
Amarogentin: Known for its anticancer and hepatoprotective properties.
Gentiopicroside: Exhibits anti-inflammatory and antioxidant effects.
Properties
IUPAC Name |
(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZWPRKKUGDCR-QBXMEVCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169676 | |
Record name | Swertiamarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17388-39-5 | |
Record name | Swertiamarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17388-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Swertiamarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017388395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Swertiamarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SWERTIAMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4038595T7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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